molecular formula C14H8F3N5 B12862852 5-Amino-1-[7-(trifluoromethyl)quinolin-4-yl]-1H-pyrazole-4-carbonitrile

5-Amino-1-[7-(trifluoromethyl)quinolin-4-yl]-1H-pyrazole-4-carbonitrile

Cat. No.: B12862852
M. Wt: 303.24 g/mol
InChI Key: MHSFODCVKSPFJN-UHFFFAOYSA-N
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Description

5-Amino-1-[7-(trifluoromethyl)quinolin-4-yl]-1H-pyrazole-4-carbonitrile is a heterocyclic compound that features both quinoline and pyrazole moieties The presence of a trifluoromethyl group on the quinoline ring enhances its chemical stability and biological activity

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Amino-1-[7-(trifluoromethyl)quinolin-4-yl]-1H-pyrazole-4-carbonitrile typically involves multi-step reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. The pyrazole ring is then formed through cyclization reactions involving hydrazine derivatives and appropriate nitriles .

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. Techniques such as continuous flow chemistry and microwave-assisted synthesis can be employed to enhance reaction efficiency and reduce production costs .

Chemical Reactions Analysis

Types of Reactions

5-Amino-1-[7-(trifluoromethyl)quinolin-4-yl]-1H-pyrazole-4-carbonitrile undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include various substituted quinoline and pyrazole derivatives, which can exhibit different biological activities .

Scientific Research Applications

5-Amino-1-[7-(trifluoromethyl)quinolin-4-yl]-1H-pyrazole-4-carbonitrile has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 5-Amino-1-[7-(trifluoromethyl)quinolin-4-yl]-1H-pyrazole-4-carbonitrile involves its interaction with specific molecular targets. The compound can inhibit enzymes by binding to their active sites, thereby blocking their activity. It may also interfere with cellular signaling pathways, leading to altered cellular functions .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-Amino-1-[7-(trifluoromethyl)quinolin-4-yl]-1H-pyrazole-4-carbonitrile is unique due to the combination of the trifluoromethyl-quinoline and pyrazole moieties, which confer enhanced stability and biological activity. This dual functionality makes it a versatile compound for various applications in medicinal chemistry and beyond .

Properties

Molecular Formula

C14H8F3N5

Molecular Weight

303.24 g/mol

IUPAC Name

5-amino-1-[7-(trifluoromethyl)quinolin-4-yl]pyrazole-4-carbonitrile

InChI

InChI=1S/C14H8F3N5/c15-14(16,17)9-1-2-10-11(5-9)20-4-3-12(10)22-13(19)8(6-18)7-21-22/h1-5,7H,19H2

InChI Key

MHSFODCVKSPFJN-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=C(C=CN=C2C=C1C(F)(F)F)N3C(=C(C=N3)C#N)N

Origin of Product

United States

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